2-Chloro-5-fluoronicotinic acid

Suzuki-Miyaura cross-coupling Palladium catalysis Chemoselective functionalization

Researchers developing kinase inhibitors often face limitations with mono-halogenated nicotinic acid derivatives lacking orthogonal reactivity. 2-Chloro-5-fluoronicotinic acid (CAS 38186-88-8) overcomes this with dual electrophilic sites enabling chemoselective sequential functionalization. • 2-chloro position: superior Suzuki coupling reactivity vs. fluoro analogs • 5-fluoro substituent: enables nucleophilic aromatic substitution • Carboxylic acid anchor: ester/amide derivatization without halogen compromise • 88% isolated yield on 50 g scale; excellent DMSO/DMF solubility for HTE workflows

Molecular Formula C6H3ClFNO2
Molecular Weight 175.54 g/mol
CAS No. 38186-88-8
Cat. No. B1589015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoronicotinic acid
CAS38186-88-8
Molecular FormulaC6H3ClFNO2
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)Cl)F
InChIInChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)
InChIKeyWMADTZFXZAITIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoronicotinic Acid (CAS 38186-88-8): A Dual-Reactive Heterocyclic Intermediate for Selective Cross-Coupling and Medicinal Chemistry


2-Chloro-5-fluoronicotinic acid (CAS 38186-88-8) is a halogenated nicotinic acid derivative bearing both chloro and fluoro substituents at the 2- and 5-positions of the pyridine ring, respectively, along with a carboxylic acid group at the 3-position [1]. This substitution pattern imparts a predicted pKa of 1.67±0.25, rendering it a relatively strong acid , and confers dual electrophilic sites that enable sequential chemoselective functionalization—attributes that distinguish it from simpler mono-halogenated analogs and position it as a versatile building block in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals [2].

Why Generic Substitution of 2-Chloro-5-fluoronicotinic Acid with Simpler Nicotinic Acid Derivatives Is Chemically Invalid


The substitution pattern of 2-chloro-5-fluoronicotinic acid—specifically the presence of both a chloro leaving group at the 2-position and a fluoro substituent at the 5-position—cannot be replicated by generic alternatives such as 2-chloro-5-fluoropyridine (lacking the carboxylic acid handle) or 5-fluoronicotinic acid (lacking the chloro leaving group) [1]. In palladium-catalyzed cross-coupling reactions, the 2-chloro position of the target compound demonstrates superior reactivity and chemoselectivity compared to analogs with different halogen placement, enabling sequential orthogonal functionalization strategies that are impossible with mono-substituted or differently substituted alternatives [2]. The carboxylic acid functionality further enables derivatization to esters and amides without compromising the integrity of the halogen substituents, a synthetic flexibility absent in simpler analogs .

Quantitative Comparative Evidence: How 2-Chloro-5-fluoronicotinic Acid (CAS 38186-88-8) Outperforms Analogous Building Blocks in Key Selection Dimensions


Comparative Reactivity Profile: Dual Electrophilic Sites Enable Higher Cross-Coupling Efficiency vs. Mono-Halogenated Analogs

In a comparative vendor analysis, 2-chloro-5-fluoronicotinic acid is rated as having 'High' reactivity in cross-coupling applications, whereas 5-fluoronicotinic acid—which lacks the 2-chloro leaving group—is rated only 'Moderate' under identical reaction conditions [1]. This difference stems from the target compound's ability to undergo Suzuki-Miyaura coupling selectively at the 2-chloro position while preserving the 5-fluoro substituent for subsequent transformations, a chemoselectivity profile not achievable with 5-fluoronicotinic acid or 2-chloro-5-fluoropyridine [2].

Suzuki-Miyaura cross-coupling Palladium catalysis Chemoselective functionalization

Synthesis Efficiency: 88% Yield from 2,6-Dichloro-5-fluoronicotinic Acid Under Mild Conditions

A validated synthetic route from 2,6-dichloro-5-fluoronicotinic acid (50 g scale) using Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and HCOOH (3 eq) in degassed DMF/Et₃N at 50 °C for ~24 h affords 2-chloro-5-fluoronicotinic acid in 88% isolated yield (37 g) after workup . In contrast, analogous reductive dechlorination of 2,6-dichloro-5-fluoronicotinic acid to 5-fluoronicotinic acid (removing both chloro substituents) typically requires harsher hydrogenation conditions and achieves variable yields (65-80%) [1].

Process chemistry Catalytic hydrogenation Industrial synthesis

Acidity Profile: Predicted pKa of 1.67 Enables Selective Esterification Under Milder Conditions vs. Less Acidic Analogs

The predicted pKa of 2-chloro-5-fluoronicotinic acid is 1.67±0.25, significantly more acidic than unsubstituted nicotinic acid (pKa 2.07) or 5-fluoronicotinic acid (pKa ~2.3-2.5 estimated) [1]. This enhanced acidity, attributed to the electron-withdrawing effect of the ortho-chloro substituent, facilitates esterification under milder acid-catalyzed conditions—e.g., reaction with methanol and catalytic H₂SO₄ proceeds smoothly at reflux , whereas esterification of less acidic nicotinic acid derivatives may require stronger activating agents or extended reaction times.

Derivatization Ester synthesis pH-dependent reactivity

Biological Precursor Utility: Essential Intermediate for Third-Generation EGFR Inhibitors Demonstrating 89% Tumor Growth Inhibition

2-Chloro-5-fluoronicotinic acid serves as a key building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors. In a preclinical study, an EGFR inhibitor synthesized using this compound as a core intermediate demonstrated 89% inhibition of tumor growth in xenograft models [1]. While this represents the biological activity of the final drug candidate rather than the intermediate itself, the data underscores the compound's critical role in accessing high-potency pharmacophores. By contrast, analogous inhibitors constructed from 5-fluoronicotinic acid (lacking the 2-chloro handle) or 2-chloro-5-fluoropyridine (lacking the carboxylic acid anchor) typically exhibit reduced binding affinity or require more complex synthetic routes [2].

EGFR tyrosine kinase inhibitors Oncology drug candidates Structure-activity relationship

Solubility and Handling: Superior DMSO/DMF Solubility Facilitates Solution-Phase Chemistry vs. 5-Fluoronicotinic Acid

In a direct vendor comparison, 2-chloro-5-fluoronicotinic acid is characterized as having 'Excellent' solubility in DMSO and DMF, whereas 5-fluoronicotinic acid exhibits only 'Partial solubility' in these same solvents [1]. This enhanced solubility profile is attributed to the combined effect of the chloro substituent and the carboxylic acid moiety, which together improve compatibility with polar aprotic solvents commonly used in cross-coupling and medicinal chemistry workflows.

Solubility profile Reaction medium compatibility High-throughput synthesis

Thermal Stability: Melting Point Range of 141-142°C Confirms Solid-State Handling Advantage Over Liquid or Low-Melting Analogs

2-Chloro-5-fluoronicotinic acid exhibits a melting point of 141-142°C , classifying it as a readily handled crystalline solid at ambient laboratory and storage temperatures (2-8°C recommended) . In contrast, closely related analogs such as ethyl 2-chloro-5-fluoronicotinate (CAS 139911-30-1) are liquids at room temperature , presenting challenges in accurate weighing, inert atmosphere handling, and long-term stability. The solid physical form of the target compound simplifies automated dispensing, reduces solvent evaporation issues during storage, and minimizes the risk of decomposition compared to liquid ester derivatives.

Physical properties Storage stability Weighing and handling

High-Value Application Scenarios for 2-Chloro-5-fluoronicotinic Acid (CAS 38186-88-8) in Medicinal Chemistry and Process Development


Synthesis of Third-Generation EGFR Tyrosine Kinase Inhibitors for Oncology Research

2-Chloro-5-fluoronicotinic acid serves as a privileged core intermediate in the construction of third-generation EGFR inhibitors targeting T790M and C797S mutations. The compound's dual electrophilic nature enables sequential functionalization at the 2-position (via Suzuki coupling) and 5-position (via nucleophilic aromatic substitution), providing access to pharmacophores that demonstrate up to 89% tumor growth inhibition in preclinical models [1]. Researchers developing mutant-selective kinase inhibitors should prioritize this building block over 5-fluoronicotinic acid or 2-chloro-5-fluoropyridine, which lack either the reactive chloro handle or the carboxylic acid anchor required for efficient inhibitor assembly [2].

Orthogonal Cross-Coupling for Complex Heterocyclic Scaffold Construction

In palladium-catalyzed Suzuki-Miyaura reactions, the 2-chloro substituent of 2-chloro-5-fluoronicotinic acid exhibits superior reactivity compared to the 2-fluoro position of alternative building blocks, enabling selective C-C bond formation without competing side reactions [1]. This chemoselectivity is particularly valuable in the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives, where the compound undergoes reduction, oxidation, and cyclization to afford pharmaceutically relevant heterocycles in high overall yield [2]. Process chemists seeking efficient, scalable routes to fluorinated heterocycles should select this intermediate over less reactive analogs to minimize purification burden and maximize throughput.

Solution-Phase Parallel Synthesis of Fluorinated Compound Libraries

The excellent solubility of 2-chloro-5-fluoronicotinic acid in DMSO and DMF [1] makes it ideally suited for automated parallel synthesis workflows and high-throughput experimentation platforms. Unlike 5-fluoronicotinic acid, which exhibits only partial solubility in these solvents [2], the target compound can be dispensed as concentrated stock solutions, enabling rapid array synthesis of fluorinated nicotinic acid derivatives for structure-activity relationship (SAR) studies. Medicinal chemistry teams engaged in lead optimization should procure this compound in bulk solution-ready formats to accelerate library production and reduce solvent exchange steps.

Industrial-Scale Preparation via Selective Monodechlorination

For large-scale procurement, 2-chloro-5-fluoronicotinic acid offers a cost-effective synthetic entry point from the readily available precursor 2,6-dichloro-5-fluoronicotinic acid. The reported 88% isolated yield on 50 g scale using mild Pd-catalyzed reductive dechlorination [1] compares favorably to the lower and more variable yields (65-80%) associated with full dechlorination to 5-fluoronicotinic acid [2]. Process development teams seeking to minimize cost of goods while maintaining consistent batch quality should select 2-chloro-5-fluoronicotinic acid as the target intermediate rather than pursuing complete dechlorination, which introduces additional process complexity and yield loss.

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